FK960

描述

属性

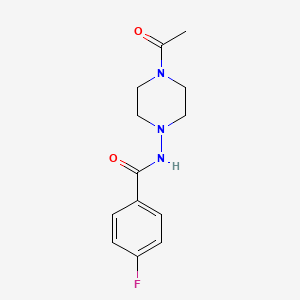

IUPAC Name |

N-(4-acetylpiperazin-1-yl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3O2/c1-10(18)16-6-8-17(9-7-16)15-13(19)11-2-4-12(14)5-3-11/h2-5H,6-9H2,1H3,(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTOKQKWTUYYVAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)NC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50158424 | |

| Record name | FK 960 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133920-70-4 | |

| Record name | FK 960 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133920704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FK-960 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06465 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FK 960 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FK-960 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60MMJ100ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

FK960: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK960, a piperazine (B1678402) derivative, is a novel cognitive-enhancing agent that has demonstrated significant potential in preclinical models of dementia and cognitive decline. Its primary mechanism of action revolves around the potentiation of somatostatinergic neurotransmission in the hippocampus, a brain region critical for learning and memory. This document provides a comprehensive technical overview of the molecular mechanisms underlying the therapeutic effects of this compound, detailing its impact on signaling pathways, synaptic plasticity, and neurotrophic factor production. It also explores potential secondary mechanisms of action that may contribute to its cognitive-enhancing properties. Quantitative data from key studies are summarized, and detailed experimental methodologies are provided to facilitate further research and development.

Primary Mechanism of Action: Enhancement of Somatostatin (B550006) Release

The core mechanism of this compound is its ability to enhance the activity-dependent release of somatostatin from nerve terminals, particularly within the hippocampus.[1] Unlike direct receptor agonists, this compound facilitates the release of endogenous somatostatin in response to neuronal depolarization, such as that induced by high potassium concentrations.[1] This targeted action on somatostatinergic neurons is specific, as this compound has been shown to have no direct effect on the release of other neurotransmitters, including acetylcholine, serotonin, D-aspartate, or GABA from hippocampal slices.[1] The cognitive-enhancing effects of this compound are significantly attenuated in animals with depleted hippocampal somatostatin, further underscoring the centrality of this mechanism.[2] A derivative of this compound, known as FK962, also demonstrates a similar capacity to enhance high potassium-evoked somatostatin release from rat hippocampal slices.[3]

The activation of the somatostatinergic system by this compound is believed to be the primary driver of its therapeutic effects, including the amelioration of memory deficits observed in various animal models of dementia.[1][4]

Downstream Signaling Pathways of Somatostatin Receptor Activation

Somatostatin exerts its effects by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[5] In the hippocampus, these receptors, primarily coupled to inhibitory G-proteins (Gi/o), trigger a cascade of intracellular signaling events that modulate neuronal excitability and synaptic function.[1][6]

Upon activation by somatostatin, these Gi/o-coupled receptors initiate several key signaling pathways:

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[7] This reduction in cAMP levels subsequently downregulates the activity of protein kinase A (PKA), a key modulator of numerous cellular functions.[7]

-

Modulation of Ion Channel Activity: The βγ-subunits of the dissociated G-protein directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[1] This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus reducing neuronal excitability. Concurrently, SSTR activation inhibits voltage-gated calcium channels, which in turn reduces the influx of calcium required for neurotransmitter release at the presynaptic terminal.[8][9]

-

Activation of Protein Phosphatases: Somatostatin receptor signaling can also lead to the activation of protein phosphatases, which remove phosphate (B84403) groups from target proteins, thereby modulating their activity.[1]

-

Activation of the MAPK/ERK Pathway: SSTR4, a major somatostatin receptor in the hippocampus, has been shown to couple to the activation of the mitogen-activated protein kinase (MAPK) cascade in a pertussis toxin-sensitive manner, indicating a Gi-dependent mechanism.[10]

The following diagram illustrates the primary signaling cascade initiated by this compound-induced somatostatin release and subsequent SSTR activation.

Physiological Consequences of this compound Action

The modulation of hippocampal signaling pathways by this compound translates into significant physiological effects that are believed to underlie its cognitive-enhancing properties.

Augmentation of Long-Term Potentiation (LTP)

This compound has been demonstrated to augment long-term potentiation (LTP), a cellular correlate of learning and memory, in the mossy fiber-CA3 pathway of guinea-pig hippocampal slices.[2] This effect is dose-dependent, with significant augmentation observed at concentrations ranging from 10⁻⁹ to 10⁻⁶ M, and a maximal effect at 10⁻⁷ M.[2] The enhancement of LTP by this compound is dependent on the cholinergic-somatostatinergic link, as it is attenuated by the muscarinic antagonist scopolamine (B1681570) and abolished in animals with depleted hippocampal somatostatin.[2]

Increased Synaptic Density

In aged rats, which exhibit a reduction in synaptic density in the hippocampal CA3 region, repeated treatment with this compound has been shown to dose-dependently and reversibly increase the density of both axodendritic and axosomatic synapses.[4][7] This effect is specific to the CA3 region of aged rats and is not observed in other brain regions or in young rats.[4][7] This selective increase in synaptic density may be a key structural basis for the memory-improving effects of this compound.[7]

| Parameter | Animal Model | Dosage | Duration | Outcome | Reference |

| Synaptic Density | Aged Rats | 0.32-32 mg/kg/day (p.o.) | 3 or 21 days | Dose-dependent and reversible increase in axodendritic and axosomatic synapses in the hippocampal CA3 region. | [4][7] |

Neurotrophic Factor Production in Astrocytes

Beyond its direct neuronal effects, this compound also acts on glial cells. In cultured rat astrocytes, this compound (at 100 nM) has been shown to increase the mRNA and protein levels of Glial Cell Line-Derived Neurotrophic Factor (GDNF).[11] This effect is specific to GDNF, as the levels of other neurotrophic factors are unaffected.[11] The signaling pathway mediating this effect involves the phosphorylation of mitogen-activated protein/extracellular signal-regulated kinase (ERK), leading to increased levels of c-Fos and phosphorylation of cAMP responsive element binding protein (CREB).[11] The stimulation of GDNF production by this compound is dependent on both c-Fos and CREB.[11]

Potential Secondary Mechanisms of Action

While the enhancement of somatostatin release is the primary established mechanism of this compound, research has suggested other potential molecular targets that may contribute to its neuroprotective and cognitive-enhancing effects.

Using affinity chromatography and LC-MS/MS analysis, two proteins have been identified as potential binding partners for this compound in the hippocampus:

-

Quinone Oxidoreductase 2 (QR2): this compound has been shown to bind to this 25kDa protein.[10] It is hypothesized that this interaction may inhibit the overexpression of QR2, which has been implicated in disturbing memory formation.[10]

-

Pyridoxal Kinase (PK): This 37kDa protein has also been identified as a binding partner for this compound.[10] The proposed consequence of this binding is the inhibition of the hyperphosphorylation of the microtubule-associated protein Tau, a pathological hallmark of Alzheimer's disease.[10]

Further investigation is required to fully elucidate the significance of these potential secondary mechanisms and their contribution to the overall pharmacological profile of this compound.

Quantitative Data Summary

| Assay/Effect | System | Concentration/Dose | Result | Reference |

| Somatostatin Release | Rat Hippocampal Slices | Not specified | Significantly enhanced high K+-evoked release | [1] |

| Long-Term Potentiation (LTP) | Guinea-Pig Hippocampal Slices | 10⁻⁹ - 10⁻⁶ M (Maximal at 10⁻⁷ M) | Significant augmentation of LTP in the mossy fiber-CA3 pathway | [2] |

| GDNF Production | Cultured Rat Astrocytes | 100 nM | Increased mRNA and protein levels of GDNF | [11] |

| Synaptic Density | Aged Rats | 0.32-32 mg/kg/day (p.o.) | Dose-dependent increase in synaptic density in the hippocampal CA3 region | [4][7] |

| Regional Cerebral Blood Flow (rCBF) and Metabolism (rCMRglc) | Aged Rhesus Macaques | 1 mg/kg (i.m.) | Significant increases in rCBF and rCMRglc in specific brain regions | [12] |

Experimental Protocols

Measurement of Somatostatin Release from Hippocampal Slices

This protocol is based on methodologies described in studies investigating the effect of this compound on neurotransmitter release.[1]

-

Tissue Preparation:

-

Male rats (e.g., F344) are decapitated, and the brains are rapidly removed and placed in ice-cold artificial cerebrospinal fluid (ACSF) saturated with 95% O₂ / 5% CO₂.

-

The hippocampus is dissected out, and transverse slices (e.g., 400 µm thick) are prepared using a tissue chopper or vibratome.

-

Slices are pre-incubated in ACSF at 37°C for a specified period (e.g., 30-60 minutes) to allow for recovery.

-

-

Somatostatin Release Assay:

-

Individual or pooled slices are transferred to a superfusion chamber and continuously perfused with oxygenated ACSF at a constant flow rate (e.g., 1 ml/min).

-

After a washout period to establish a stable baseline, perfusate fractions are collected at regular intervals (e.g., every 5 minutes).

-

To evoke somatostatin release, the perfusion medium is switched to ACSF containing a high concentration of KCl (e.g., 30 mM) for a defined period.

-

To test the effect of this compound, the compound is included in the perfusion medium before and during the high-K+ stimulation.

-

Control experiments are performed without this compound.

-

-

Quantification of Somatostatin:

-

The concentration of somatostatin in the collected perfusate fractions is determined using a specific and sensitive radioimmunoassay (RIA).

-

Measurement of Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol is a generalized procedure based on studies examining the effect of this compound on LTP.[2]

-

Slice Preparation:

-

Prepare hippocampal slices from guinea pigs or rats as described in the previous protocol.

-

Allow slices to recover in an interface or submerged recording chamber for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

Place a stimulating electrode in the mossy fiber pathway and a recording electrode in the stratum lucidum of the CA3 region to record population spikes.

-

Establish a stable baseline of synaptic transmission by delivering single test pulses at a low frequency (e.g., 0.05 Hz).

-

To test the effect of this compound, perfuse the slice with ACSF containing the desired concentration of the compound for a period before inducing LTP (e.g., 25 minutes).

-

-

LTP Induction and Measurement:

-

Induce LTP by applying a high-frequency tetanic stimulation to the mossy fibers (e.g., 100 Hz for 1 second).

-

Continue to record population spikes at the baseline frequency for an extended period (e.g., 60 minutes or more) after the tetanus.

-

The magnitude of LTP is quantified as the percentage increase in the population spike amplitude relative to the pre-tetanus baseline.

-

Quantification of Synaptic Density using Electron Microscopy

This protocol is a summary of the general approach used to quantify changes in synaptic density.[4][7]

-

Tissue Processing:

-

Animals are deeply anesthetized and transcardially perfused with a fixative solution (e.g., a mixture of paraformaldehyde and glutaraldehyde).

-

The brains are removed, and the hippocampi are dissected and post-fixed.

-

Small blocks of tissue from the CA3 region are sectioned into ultrathin sections (e.g., 70-90 nm) using an ultramicrotome.

-

-

Electron Microscopy:

-

The ultrathin sections are mounted on grids and stained with heavy metals (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast.

-

Sections are examined using a transmission electron microscope (TEM).

-

-

Image Acquisition and Analysis:

-

Randomly selected fields within the stratum lucidum of the CA3 region are photographed at a high magnification.

-

Synapses (both axodendritic and axosomatic) are identified based on morphological criteria, including the presence of synaptic vesicles in the presynaptic terminal, a synaptic cleft, and a postsynaptic density.

-

The number of synapses per unit area or volume of tissue is quantified using stereological methods to determine the synaptic density.

-

Conclusion

This compound is a promising cognitive enhancer with a well-defined primary mechanism of action centered on the facilitation of somatostatin release in the hippocampus. This leads to the activation of downstream signaling pathways that modulate neuronal excitability, enhance synaptic plasticity, and promote neuronal health. The resulting physiological effects, including the augmentation of LTP and an increase in synaptic density, provide a strong biological basis for its observed memory-improving properties. Further research into its potential secondary mechanisms of action may reveal additional therapeutic benefits. The data and protocols presented in this guide provide a solid foundation for continued investigation into the therapeutic potential of this compound and related compounds for the treatment of cognitive disorders.

References

- 1. Protein phosphatase modulation of somatostatin receptor signaling in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular and Cellular Mechanisms Underlying Somatostatin-Based Signaling in Two Model Neural Networks, the Retina and the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scientifica.uk.com [scientifica.uk.com]

- 6. The role of G-proteins in the dimerisation of human somatostatin receptor types 2 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. jneurosci.org [jneurosci.org]

- 9. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Functional coupling of SSTR4, a major hippocampal somatostatin receptor, to adenylate cyclase inhibition, arachidonate release and activation of the mitogen-activated protein kinase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Somatostatin and Somatostatin Receptors: From Signaling to Clinical Applications in Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

FK960: A Technical Guide on a Potential Somatostatin-Modulating Anti-Dementia Drug

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK960, a piperazine (B1678402) derivative identified as N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate, emerged as a promising anti-dementia candidate in preclinical studies. Its primary mechanism of action involves the enhancement of somatostatin (B550006) release in the hippocampus, a neurotransmitter implicated in cognitive processes and often found depleted in Alzheimer's disease. Furthermore, this compound has demonstrated the ability to increase the production of glial cell line-derived neurotrophic factor (GDNF) in astrocytes through the activation of the ERK/CREB signaling pathway, suggesting a multi-faceted approach to neuroprotection and cognitive enhancement. Despite promising preclinical evidence in various animal models, including the amelioration of memory deficits and the promotion of synaptic plasticity, the clinical development of this compound appears to have been discontinued. This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and known signaling pathways associated with this compound, offering valuable insights for researchers and drug development professionals in the field of neurodegenerative diseases.

Introduction

The quest for effective treatments for dementia, particularly Alzheimer's disease, has led to the exploration of diverse pharmacological targets. One such target is the somatostatinergic system, given the consistent observation of reduced somatostatin levels in the brains of Alzheimer's patients.[1] this compound was developed as a novel compound that could potentially address this deficit by facilitating the release of somatostatin.[2][3] Preclinical research has shown that this compound can ameliorate memory deficits in various animal models of dementia and augment long-term potentiation (LTP), a cellular correlate of learning and memory.[2][4] This guide will delve into the technical details of this compound's preclinical profile, presenting the available quantitative data, outlining experimental protocols, and visualizing its proposed mechanisms of action.

Mechanism of Action

This compound's primary mechanism of action is the enhancement of activity-dependent somatostatin release from hippocampal nerve terminals.[2] It does not affect the basal release of somatostatin or the release of other neurotransmitters such as acetylcholine, serotonin, D-aspartate, or GABA, highlighting its specific action.[2] This targeted modulation of the somatostatinergic system is believed to be the cornerstone of its cognitive-enhancing effects.

A secondary, and potentially synergistic, mechanism involves the upregulation of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in astrocytes. This compound has been shown to increase GDNF mRNA and protein levels by stimulating the phosphorylation of the extracellular signal-regulated kinase (ERK) and the cAMP responsive element-binding protein (CREB).

Signaling Pathway Diagrams

Preclinical Efficacy

This compound has demonstrated cognitive-enhancing effects in a variety of preclinical models, including those designed to mimic aspects of dementia.

Amelioration of Memory Deficits

In rat models of dementia, this compound has been shown to significantly improve memory deficits. These models include scopolamine-induced amnesia (a model of cholinergic dysfunction), bilateral nucleus basalis magnocellularis (NBM) lesions, and aged rats.[3]

Enhancement of Synaptic Plasticity

This compound has been found to augment long-term potentiation (LTP) in the mossy fiber-CA3 pathway of guinea-pig hippocampal slices.[4] This effect is concentration-dependent, with a bell-shaped dose-response curve. The enhancement of LTP is attenuated by the muscarinic antagonist scopolamine (B1681570) and abolished in animals with depleted hippocampal somatostatin, suggesting a reliance on both cholinergic and somatostatinergic signaling.[4]

Increase in Synaptic Density

In aged rats, which exhibit a reduction in synaptic density in the hippocampus, repeated treatment with this compound has been shown to dose-dependently and reversibly increase the density of axodendritic and axosomatic synapses in the CA3 region.[5] This effect was specific to the CA3 region and was not observed in other brain areas or in young rats.[5]

Quantitative Data from Preclinical Studies

| Experimental Model | Animal | This compound Dose/Concentration | Key Finding | Reference |

| Scopolamine-induced memory deficit (Passive Avoidance) | Rat | 0.1-10 mg/kg (i.p.) | Significant amelioration of memory deficits. | [3] |

| Nucleus Basalis Magnocellularis (NBM) Lesion (Passive Avoidance) | Rat | 0.1-10 mg/kg (i.p.) | Significant amelioration of memory deficits. | [3] |

| Aged Rats (Passive Avoidance) | Rat | 0.1-10 mg/kg (i.p.) | Significant amelioration of memory deficits. | [3] |

| Long-Term Potentiation (LTP) | Guinea Pig (hippocampal slices) | 10⁻⁹ - 10⁻⁶ M | Significant augmentation of LTP in the mossy fiber-CA3 pathway. | [4] |

| Synaptic Density (Electron Microscopy) | Aged Rat | Not specified in abstract | Dose-dependent and reversible increase in synaptic density in the hippocampal CA3 region. | [5] |

| Visual Recognition Memory (Scopolamine-induced deficit) | Rhesus Monkey | 1, 3.2, 10, or 32 µg/kg (i.m.) | Significant antagonism of memory deficits. | [6] |

| Regional Cerebral Blood Flow (rCBF) and Glucose Metabolism (rCMRglc) | Aged Rhesus Monkey | 1 mg/kg (i.m. for 7 days) | Significant increases in rCBF in the left temporal and frontal cortex, and in rCMRglc in the right hippocampus. | [1] |

Experimental Protocols

While detailed, step-by-step protocols are not fully available in the public domain, this section outlines the general methodologies employed in key preclinical studies of this compound.

Scopolamine-Induced Amnesia in the Passive Avoidance Task (Rats)

-

Apparatus: A two-compartment passive avoidance apparatus, consisting of a brightly lit "safe" compartment and a dark "shock" compartment, connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

-

Procedure:

-

Habituation/Training: Rats are individually placed in the lit compartment. After a short acclimatization period, the door to the dark compartment is opened. Due to their natural preference for dark environments, rats will typically enter the dark compartment. Upon entry, the door closes, and a brief, mild foot shock is delivered.

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at specified doses. Scopolamine, a muscarinic antagonist, is administered to induce a memory deficit.[3]

-

Retention Test: Typically 24 hours after the training trial, the rat is again placed in the lit compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of better memory of the aversive stimulus.

-

-

Workflow Diagram:

Long-Term Potentiation (LTP) in Guinea Pig Hippocampal Slices

-

Preparation: Transverse hippocampal slices (typically 400-500 µm thick) are prepared from guinea pigs and maintained in an interface or submerged recording chamber perfused with artificial cerebrospinal fluid (aCSF).

-

Electrophysiology:

-

A stimulating electrode is placed in the mossy fiber pathway, and a recording electrode is placed in the stratum lucidum of the CA3 region to record field excitatory postsynaptic potentials (fEPSPs) and population spikes.

-

A stable baseline of synaptic transmission is established by delivering single pulses at a low frequency.

-

This compound or vehicle is perfused over the slice for a set period.

-

LTP is induced by applying a high-frequency tetanic stimulation to the mossy fibers.

-

Post-tetanic responses are recorded for an extended period to assess the magnitude and stability of LTP.

-

-

Workflow Diagram:

Electron Microscopy for Synaptic Density in Aged Rats

-

Tissue Preparation:

-

Aged rats are treated with this compound or vehicle for a specified duration.

-

Animals are then perfused with a fixative solution (e.g., a mixture of paraformaldehyde and glutaraldehyde).

-

The brains are removed, and the hippocampal region is dissected and post-fixed.

-

The tissue is then processed for electron microscopy, which includes osmication, dehydration, and embedding in resin.[7]

-

-

Imaging and Analysis:

-

Ultrathin sections of the hippocampal CA3 region are cut and mounted on grids.

-

The sections are imaged using a transmission electron microscope at high magnification.

-

Synapses are identified based on morphological criteria (e.g., presynaptic vesicles, postsynaptic density).

-

The number of synapses per unit area or volume is quantified using stereological methods to determine synaptic density.[2]

-

Clinical Development Status

Information regarding the clinical development of this compound is limited and dated. Reports from the early 2000s indicated that the drug was in Phase II clinical trials for dementia. However, a comprehensive search of clinical trial registries and published literature does not reveal any recent clinical trial data or an official statement regarding the discontinuation of its development. The lack of publicly available information suggests that the clinical development of this compound may have been terminated, though the specific reasons for this have not been disclosed.

Discussion and Future Perspectives

The preclinical data for this compound present a compelling case for the therapeutic potential of modulating the somatostatinergic system in dementia. The dual mechanism of enhancing somatostatin release and promoting GDNF production offers a potentially powerful approach to both symptomatic relief and neuroprotection. The specificity of this compound for activity-dependent somatostatin release is a particularly attractive feature, as it suggests a more nuanced and potentially safer pharmacological profile compared to broad-acting agents.

For researchers and drug development professionals, the story of this compound offers several key takeaways:

-

The Somatostatinergic System Remains a Viable Target: The rationale for targeting the somatostatinergic system in dementia remains strong. Future research could focus on developing new chemical entities with improved pharmacokinetic and pharmacodynamic properties that also target this system.

-

Multi-Target Approaches are Promising: The dual action of this compound on both neurotransmission and neurotrophic factor production highlights the potential benefits of multi-target drug discovery for complex neurodegenerative diseases.

-

Translational Challenges: The journey from promising preclinical data to a successful clinical therapeutic is fraught with challenges. Understanding the reasons for the discontinuation of drugs like this compound, where possible, can provide valuable lessons for future drug development programs.

References

- 1. Quantitative Electron Microscopic Assay Using Random Sampling from Single Sections to Test Plastic Synaptic Changes in Hippocampus [en.bio-protocol.org]

- 2. Quantitative Electron Microscopic Assay Using Random Sampling from Single Sections to Test Plastic Synaptic Changes in Hippocampus [bio-protocol.org]

- 3. Evaluation of Synapse Density in Hippocampal Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electron Microscopic Analysis of Hippocampal Axo‐Somatic Synapses in a Chronic Stress Model for Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a novel potential anti-dementia drug, augments long-term potentiation in mossy fiber-CA3 pathway of guinea-pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Long-term potentiation in guinea pig hippocampal slices monitored by optical recording of neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

FK960 and its Role in Hippocampal Somatostatin Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK960, a piperazine (B1678402) derivative with nootropic properties, has been identified as a potential therapeutic agent for cognitive decline, partly through its modulation of the somatostatinergic system in the hippocampus. This technical guide provides an in-depth analysis of the core relationship between this compound and the release of somatostatin (B550006) (SRIF), a neuropeptide crucial for cognitive functions. This document summarizes the key quantitative data, outlines detailed experimental protocols for investigating this interaction, and presents visual representations of the underlying signaling pathways and experimental workflows. The information is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's mechanism of action within the hippocampus.

Introduction

Somatostatin is a neuropeptide that is widely distributed throughout the central nervous system and plays a significant role in neurotransmission and memory formation.[1][2] Reductions in somatostatin levels have been associated with neurodegenerative diseases such as Alzheimer's disease, making the somatostatinergic system a promising target for therapeutic intervention. This compound, N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate, is a novel cognitive enhancer that has been shown to ameliorate memory deficits in various animal models.[3] A key aspect of its pharmacological action is believed to be the activation of the somatostatinergic nervous system in the hippocampus.[3] This guide delves into the specifics of how this compound influences somatostatin release in this critical brain region.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on high potassium (K+)-evoked somatostatin release from rat hippocampal slices. The data is extracted from foundational studies on the topic.

| This compound Concentration | High K+ (30 mM) Evoked Somatostatin Release (% of control) | Statistical Significance |

| 10⁻⁹ M | ~120% | p < 0.05 |

| 10⁻⁸ M | ~140% | p < 0.01 |

| 10⁻⁷ M | ~160% | p < 0.01 |

| 10⁻⁶ M | ~150% | p < 0.01 |

Note: The above data is an approximate representation based on published graphical data. This compound did not show a significant effect on the basal release of somatostatin.[3]

Experimental Protocols

The following are detailed methodologies for key experiments designed to elucidate the effect of this compound on somatostatin release in the hippocampus.

Preparation of Hippocampal Slices

This protocol describes the preparation of viable hippocampal slices from rats for in vitro experiments.

-

Animal Subjects: Male Wistar rats (8-10 weeks old) are used.

-

Anesthesia and Euthanasia: Rats are anesthetized with isoflurane (B1672236) and decapitated.

-

Brain Extraction: The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) with the following composition (in mM): 124 NaCl, 3 KCl, 1.25 KH₂PO₄, 1.3 MgSO₄, 2.5 CaCl₂, 26 NaHCO₃, and 10 glucose.

-

Slicing: The hippocampi are dissected out and sliced into 400 µm thick transverse sections using a vibratome.

-

Incubation: Slices are allowed to recover for at least 60 minutes in an interface chamber containing oxygenated aCSF at room temperature (22-25°C).

Somatostatin Release Assay

This protocol outlines the procedure for stimulating somatostatin release from hippocampal slices and quantifying the released peptide.

-

Perfusion System: Individual hippocampal slices are placed in a perfusion chamber and continuously superfused with oxygenated aCSF at a flow rate of 1 ml/min.

-

Basal Release: Slices are equilibrated for 30 minutes with standard aCSF to establish a stable baseline of somatostatin release. Fractions of the perfusate are collected every 5 minutes.

-

This compound Application: Following the equilibration period, the perfusion medium is switched to aCSF containing the desired concentration of this compound for a 20-minute pre-incubation period.

-

High K+ Stimulation: To evoke somatostatin release, the perfusion medium is switched to a high-potassium aCSF (30 mM KCl, with NaCl concentration adjusted to maintain osmolarity) containing the same concentration of this compound for a 5-minute period.

-

Washout: The perfusion is then returned to the standard aCSF with this compound for a 20-minute washout period.

-

Sample Collection: Perfusate fractions are collected throughout the experiment and immediately acidified and stored at -80°C until analysis.

Radioimmunoassay (RIA) for Somatostatin

This protocol details the quantification of somatostatin in the collected perfusate fractions.

-

Antibody and Tracer: A specific rabbit anti-somatostatin antibody and ¹²⁵I-labeled somatostatin tracer are used.

-

Standard Curve: A standard curve is generated using known concentrations of synthetic somatostatin.

-

Assay Procedure:

-

Samples and standards are incubated with the primary antibody for 24 hours at 4°C.

-

The ¹²⁵I-labeled somatostatin tracer is then added, and the mixture is incubated for another 24 hours at 4°C.

-

A secondary antibody (e.g., goat anti-rabbit IgG) and polyethylene (B3416737) glycol are added to precipitate the antibody-bound somatostatin.

-

The mixture is centrifuged, the supernatant is decanted, and the radioactivity of the pellet is measured using a gamma counter.

-

-

Data Analysis: The concentration of somatostatin in the samples is determined by comparing their radioactivity to the standard curve.

Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows.

Signaling Pathways

Caption: Proposed signaling pathways for this compound-induced somatostatin release.

Experimental Workflow

References

- 1. Initial brain lesion size affects the extent of subsequent pathophysiological responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of FK960 in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FK960, or N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate, is a novel cognitive-enhancing agent that has demonstrated significant potential in preclinical models of dementia and cognitive decline. Its mechanism of action is primarily centered on the modulation of synaptic plasticity, the fundamental process underlying learning and memory. This technical guide provides an in-depth overview of the core mechanisms by which this compound influences synaptic function, with a focus on its effects on long-term potentiation, synaptic structure, and associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Core Mechanism of Action: Potentiation of Somatostatin (B550006) Release

The primary pharmacological action of this compound is the enhancement of somatostatin release from nerve terminals, particularly within the hippocampus.[1][2] Somatostatin is a neuropeptide known to play a crucial role in regulating neuronal excitability and synaptic transmission. This compound specifically facilitates the activity-dependent release of somatostatin, meaning it amplifies the release that occurs in response to neuronal stimulation, such as that induced by high potassium concentrations.[1] This effect is selective, as this compound has not been shown to alter the release of other neurotransmitters like acetylcholine, serotonin, D-aspartate, or GABA from hippocampal slices.[1]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on synaptic plasticity and related processes.

| Parameter | This compound Concentration/Dose | Observation | Animal Model | Reference |

| LTP Augmentation | 10⁻⁹ M - 10⁻⁶ M | Significant augmentation of LTP in the mossy fiber-CA3 pathway. | Guinea Pig Hippocampal Slices | [1] |

| 10⁻⁷ M | Maximal augmentation of LTP (bell-shaped dose-response curve). | Guinea Pig Hippocampal Slices | [1] | |

| Somatostatin Release | 10⁻⁹ M - 10⁻⁶ M | Dose-dependent enhancement of high K⁺-evoked somatostatin release. | Rat Hippocampal Slices | [1] |

| Synapse Density | 0.32 - 32 mg/kg/day (p.o.) | Dose-dependent and reversible increase in axodendritic and axosomatic synapse density in the hippocampal CA3 region of aged rats. | Aged Rats |

Signaling Pathways Modulated by this compound

This compound's effects on synaptic plasticity are mediated through at least two key signaling pathways: the cholinergic-somatostatinergic link in the hippocampus and the ERK/CREB pathway in astrocytes.

The Cholinergic-Somatostatinergic Link

This compound's ability to enhance LTP in the mossy fiber-CA3 pathway is dependent on an intact cholinergic and somatostatinergic system.[1] The effect of this compound on LTP is significantly attenuated by the muscarinic antagonist scopolamine (B1681570) and is nearly abolished in animals with depleted hippocampal somatostatin.[1] This suggests a synergistic interaction where cholinergic input potentiates the effects of this compound on somatostatin-releasing neurons, which in turn modulates synaptic plasticity.

Caption: Cholinergic-Somatostatinergic pathway modulated by this compound.

GDNF Production via ERK/CREB Pathway in Astrocytes

In cultured rat astrocytes, this compound has been shown to increase the production of Glial Cell Line-Derived Neurotrophic Factor (GDNF), a potent neurotrophic factor. This effect is mediated by the activation of the Extracellular signal-regulated kinase (ERK) signaling pathway, leading to the phosphorylation of cAMP response element-binding protein (CREB) and increased expression of c-Fos, both of which are critical for the transcription of the GDNF gene.

Caption: this compound-induced GDNF production in astrocytes via the ERK/CREB pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summarized protocols for key experiments cited in the investigation of this compound's effects.

Long-Term Potentiation (LTP) in Hippocampal Slices

-

Slice Preparation:

-

Anesthetize and decapitate a guinea pig or rat.

-

Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Isolate the hippocampus and prepare 400-500 µm thick transverse slices using a vibratome.

-

Allow slices to recover in an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour.

-

-

Electrophysiological Recording:

-

Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the mossy fiber pathway and a recording electrode in the stratum lucidum of the CA3 region.

-

Deliver baseline test pulses (e.g., 0.05 Hz) to evoke field excitatory postsynaptic potentials (fEPSPs).

-

After establishing a stable baseline for at least 20 minutes, apply a high-frequency tetanus (e.g., 100 Hz for 1 second) to induce LTP.

-

Continue recording fEPSPs for at least 60 minutes post-tetanus to monitor the potentiation.

-

For drug studies, perfuse the slice with this compound at the desired concentration for a specified period before and during the tetanus.

-

Measurement of Somatostatin Release from Hippocampal Slices

-

Slice Preparation:

-

Prepare hippocampal slices as described for LTP experiments.

-

Pre-incubate slices in oxygenated aCSF for a period of equilibration.

-

-

Stimulation and Sample Collection:

-

Transfer slices to a perfusion system.

-

Collect baseline perfusate samples.

-

Stimulate somatostatin release by perfusing with a high-potassium aCSF (e.g., 50 mM KCl) for a short duration.

-

Collect the perfusate during and after stimulation.

-

For drug studies, include this compound in the perfusion medium prior to and during high-potassium stimulation.

-

-

Radioimmunoassay (RIA) for Somatostatin:

-

Use a commercial or in-house RIA kit for somatostatin.

-

Incubate perfusate samples, standards, and a radiolabeled somatostatin tracer with a specific anti-somatostatin antibody.

-

Precipitate the antibody-bound fraction.

-

Measure the radioactivity of the precipitate using a gamma counter.

-

Calculate the concentration of somatostatin in the samples by comparing their radioactivity to the standard curve.

-

Quantification of Synaptic Density by Electron Microscopy

-

Tissue Preparation:

-

Perfuse the animal with a fixative solution (e.g., a mixture of paraformaldehyde and glutaraldehyde).

-

Dissect the brain and post-fix the hippocampal tissue.

-

Prepare thin sections (e.g., 70-80 nm) of the CA3 region using an ultramicrotome.

-

-

Electron Microscopy:

-

Stain the sections with heavy metals (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast.

-

Examine the sections using a transmission electron microscope.

-

Acquire images of the neuropil at high magnification.

-

-

Image Analysis:

-

Identify and count axodendritic and axosomatic synapses, characterized by the presence of a presynaptic terminal with vesicles, a synaptic cleft, and a postsynaptic density.

-

Measure the area of the neuropil in the acquired images.

-

Calculate the synaptic density as the number of synapses per unit area of neuropil.

-

Perform statistical analysis to compare synaptic densities between different experimental groups (e.g., control vs. This compound-treated).

-

Experimental Workflow

The investigation of this compound's role in synaptic plasticity typically follows a multi-faceted approach, integrating electrophysiological, neurochemical, and anatomical techniques.

Caption: A generalized experimental workflow for studying the effects of this compound on synaptic plasticity.

Conclusion

This compound represents a promising therapeutic candidate for cognitive disorders, with a clear mechanism of action centered on the enhancement of synaptic plasticity. Its ability to potentiate somatostatin release, augment LTP, and increase synaptic density in the hippocampus provides a strong rationale for its cognitive-enhancing effects. The detailed experimental protocols and understanding of the underlying signaling pathways presented in this guide offer a solid foundation for further research into this compound and the development of novel therapeutics targeting synaptic function. Future investigations should aim to further elucidate the intricate molecular interactions downstream of somatostatin receptor activation and explore the long-term structural and functional changes induced by chronic this compound administration.

References

FK960 and Its Impact on Glial Glutamate Dynamics: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK960, a cognitive enhancer, has been shown to modulate glutamatergic neurotransmission, a key process in learning and memory. Emerging evidence points towards a significant role of glial cells, particularly astrocytes, in mediating these effects. This technical guide synthesizes the current understanding of this compound's mechanism of action, with a specific focus on its influence on glial glutamate (B1630785) release and reuptake. We will delve into the experimental data, outline the methodologies employed in key studies, and present the signaling pathways involved.

Core Mechanism: Inhibition of Glial Glutamate Transporter GLT-1

The primary mechanism by which this compound is understood to affect glial glutamate handling is through the inhibition of the glial glutamate transporter-1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2).[1] This inhibition leads to a decrease in the reuptake of glutamate from the synaptic cleft by astrocytes, thereby increasing the concentration of synaptic glutamate.[1] This elevation of extracellular glutamate is believed to facilitate hippocampal neurotransmission.[1]

Studies have demonstrated that this compound's facilitatory action is not a result of increased presynaptic glutamate release or enhanced sensitivity of postsynaptic receptors.[1] Experiments on cultured rat hippocampal neurons showed no effect of this compound on spontaneous miniature excitatory postsynaptic currents or on whole-cell membrane currents induced by glutamate, kainate, or NMDA.[1]

The inhibitory effect of this compound on GLT-1 has been observed in both Xenopus oocytes expressing GLT-1 and in cultured rat astrocytes.[1] This action is dependent on the cAMP-dependent protein kinase (PKA) pathway, as the presence of the PKA inhibitor H-89 blocks the effects of this compound.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies investigating the effect of this compound on glial glutamate transport and related signaling pathways.

| Parameter | Experimental System | Concentration of this compound | Observed Effect | Reference |

| GLT-1 Transporter Current | Xenopus oocytes expressing GLT-1 | Not specified in abstract | Inhibition of transporter response | [1] |

| GLT-1 Transporter Activity | Cultured rat astrocytes | Not specified in abstract | Inhibition of transporter response | [1] |

| Hippocampal Neurotransmission | Rat hippocampal slices (dentate gyrus) | Not specified in abstract | Facilitation | [1] |

| c-Fos Levels | Cultured rat astrocytes | 100 nM | Increased | [2] |

| CREB Phosphorylation | Cultured rat astrocytes | 100 nM | Increased | [2] |

| ERK Phosphorylation | Cultured rat astrocytes | 100 nM | Stimulated | [2] |

| GDNF mRNA and Protein Levels | Cultured rat astrocytes | 100 nM | Increased | [2] |

| High K+-evoked Somatostatin (B550006) Release | Rat hippocampal slices | Concentration-dependent | Significant enhancement | [3] |

Experimental Protocols

Inhibition of GLT-1 in Xenopus Oocytes and Cultured Astrocytes

Objective: To determine the direct effect of this compound on the function of the glial glutamate transporter GLT-1.

Methodology:

-

Expression of GLT-1 in Xenopus Oocytes:

-

The mRNA for rat GLT-1 is injected into Xenopus laevis oocytes.

-

Oocytes are incubated to allow for protein expression.

-

-

Electrophysiological Recording:

-

Two-electrode voltage-clamp recordings are performed on the oocytes.

-

The oocytes are perfused with a recording solution.

-

Glutamate is applied to elicit a transporter current, which is a measure of GLT-1 activity.

-

This compound is then co-applied with glutamate to observe its effect on the transporter current.

-

-

Cultured Rat Astrocytes:

-

Primary astrocyte cultures are prepared from the hippocampi of neonatal rats.

-

Glutamate transporter activity is measured, likely using a similar electrophysiological approach or a radioactive glutamate uptake assay.

-

The effect of this compound on this activity is then assessed.

-

-

Involvement of PKA Pathway:

-

The experiments are repeated in the presence of H-89, a specific inhibitor of PKA, to determine if the effect of this compound is mediated by this signaling pathway.

-

Measurement of GDNF Production in Cultured Astrocytes

Objective: To investigate the effect of this compound on the production of glial cell line-derived neurotrophic factor (GDNF) in astrocytes.

Methodology:

-

Astrocyte Culture: Primary astrocytes are cultured from rat brains.

-

This compound Treatment: Cultured astrocytes are treated with this compound (e.g., 100 nM).

-

mRNA Analysis:

-

After a specified incubation period, total RNA is extracted from the cells.

-

Reverse transcription-polymerase chain reaction (RT-PCR) or quantitative real-time PCR (qPCR) is performed to measure the mRNA levels of GDNF and other neurotrophic factors.

-

-

Protein Analysis:

-

Cell lysates or culture supernatants are collected.

-

Enzyme-linked immunosorbent assay (ELISA) or Western blotting is used to quantify the protein levels of GDNF.

-

-

Signaling Pathway Analysis:

-

To elucidate the underlying signaling pathways, Western blotting is used to measure the phosphorylation status of key signaling molecules such as ERK, p38, and JNK, as well as the levels of transcription factors like c-Fos and phosphorylated CREB.

-

Specific inhibitors (e.g., PD98059 for MEK/ERK, curcumin (B1669340) for AP-1) are used to confirm the involvement of these pathways.

-

Signaling Pathways

This compound-Induced Inhibition of Glial Glutamate Reuptake

The inhibition of GLT-1 by this compound is mediated through the PKA signaling cascade.

This compound-Induced GDNF Production in Astrocytes

This compound stimulates the production of GDNF in astrocytes through the activation of the ERK signaling pathway, leading to the expression of c-Fos and phosphorylation of CREB.

Broader Context and Implications

While the primary focus of this guide is on glial glutamate release, it is important to note that this compound also enhances the activity-dependent release of somatostatin from nerve terminals.[3] This suggests a multifaceted mechanism of action for its cognitive-enhancing effects. The increased production of GDNF by astrocytes, a potent neurotrophic factor, further highlights the therapeutic potential of targeting glial cells in the treatment of neurodegenerative disorders.[2]

The modulation of glial glutamate transport by this compound has significant implications for synaptic plasticity and neuronal function. By transiently increasing the availability of glutamate in the synapse, this compound may enhance the activation of NMDA receptors, a critical step in the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.

Conclusion

References

- 1. Role of glial glutamate transporters in the facilitatory action of this compound on hippocampal neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Increase by this compound, a novel cognitive enhancer, in glial cell line-derived neurotrophic factor production in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neuroprotective Properties of FK960

For Researchers, Scientists, and Drug Development Professionals

Introduction

FK960, or N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate, is a piperazine (B1678402) derivative that has been investigated for its potential as a nootropic and anti-dementia agent.[1][2][3] Extensive preclinical research has demonstrated its efficacy in various animal models of cognitive impairment, suggesting a multifaceted mechanism of action that confers neuroprotective and cognitive-enhancing effects.[2][4] Unlike traditional acetylcholinesterase inhibitors, this compound operates through a distinct pathway primarily involving the potentiation of the somatostatinergic nervous system, which is often compromised in neurodegenerative conditions like Alzheimer's disease.[2][5] This document provides a comprehensive technical overview of the experimental findings related to this compound, detailing its mechanisms, quantitative efficacy, and the protocols used in its evaluation.

Core Mechanism of Action

The primary mechanism attributed to this compound is the enhancement of somatostatin (B550006) release.[2][3] Somatostatin is a neuropeptide with reduced levels in the brains of Alzheimer's disease patients.[5] this compound has been shown to specifically facilitate the activity-dependent release of somatostatin from hippocampal nerve terminals without affecting basal release or the release of other neurotransmitters like acetylcholine, 5-HT, D-aspartate, or GABA.[3] This targeted action is believed to activate the cholinergic-somatostatinergic link in the hippocampus, a critical pathway for synaptic plasticity and cognitive function.[1]

Further research has identified specific binding proteins for this compound: Quinone oxidoreductase 2 (QR2) and Pyridoxal kinase (PK).[6] The binding of this compound to these proteins is proposed to inhibit the overexpression of QR2, which can disrupt memory formation, and prevent the over-phosphorylation of Tau protein, a key pathological hallmark of Alzheimer's disease.[6]

Additionally, this compound has been shown to stimulate the production of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in astrocytes.[7] This effect is mediated through the phosphorylation of the extracellular signal-regulated kinase (ERK) and subsequent activation of the cAMP response element-binding protein (CREB), leading to increased GDNF gene expression.[7]

Signaling and Mechanistic Pathways

The neuroprotective and cognitive-enhancing effects of this compound are underpinned by several interconnected signaling pathways.

Caption: Proposed signaling cascade of this compound leading to cognitive enhancement.

Caption: this compound interaction with binding proteins QR2 and PK.

Preclinical Efficacy: Quantitative Data Summary

This compound has demonstrated significant efficacy in various in vitro and in vivo models. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: In Vivo Efficacy of this compound in Animal Models of Cognitive Deficit

| Animal Model | Species | Task | This compound Dose (Route) | Key Outcome | Citation |

| Scopolamine-induced amnesia | Rat | Passive Avoidance | 0.1-10 mg/kg (i.p.) | Significantly ameliorated memory deficits. | [2] |

| Nucleus Basalis Magnocellularis (NBM) Lesions | Rat | Passive Avoidance | 0.1-10 mg/kg (i.p.) | Significantly ameliorated memory deficits. | [2] |

| NBM Lesions | Rat | Water Maze | 0.01-1 mg/kg (i.p.) | Significantly improved spatial memory deficits. | [8] |

| Aged Rats | Rat | Passive Avoidance | 0.1-10 mg/kg (i.p.) | Significantly ameliorated memory deficits. | [2] |

| Aged Rats | Rat | Electron Microscopy | 0.32-32 mg/kg/day (p.o.) | Dose-dependently increased synaptic density in hippocampal CA3. | [4][9] |

| Visual Recognition Memory | Rhesus Monkey | - | - | Improved visual recognition memory. | [1] |

Table 2: In Vitro Effects of this compound

| Preparation | Parameter Measured | This compound Concentration | Key Outcome | Citation |

| Guinea-pig hippocampal slices | Long-Term Potentiation (LTP) | 10⁻⁹ - 10⁻⁶ M | Significantly augmented LTP magnitude in mossy fiber-CA3 pathway. | [1] |

| Rat hippocampal slices | Somatostatin Release | 10⁻⁹ - 10⁻⁶ M | Significantly enhanced high K⁺-evoked somatostatin release. | [3][8] |

| Cultured rat astrocytes | GDNF Production | 100 nM | Increased mRNA and protein levels of GDNF. | [7] |

| Cultured rat astrocytes | ERK Phosphorylation | 100 nM | Stimulated phosphorylation of ERK. | [7] |

| Cultured rat astrocytes | CREB Phosphorylation | 100 nM | Increased phosphorylation of CREB. | [7] |

Table 3: Synergistic Effects of this compound with Donepezil (B133215)

| Animal Model | Task | This compound Dose (i.p.) | Donepezil Dose (i.p.) | Key Outcome | Citation |

| NBM-lesioned rats | Passive Avoidance | 0.1 mg/kg (suboptimal) | 0.1 mg/kg (suboptimal) | Significantly improved memory impairment. | [2] |

| NBM-lesioned rats | Passive Avoidance | 1 mg/kg (optimal) | 0.32 mg/kg (optimal) | Produced marked amelioration of deficits, more efficacious than either drug alone. | [2] |

Detailed Experimental Protocols

Scopolamine-Induced Amnesia Model (Passive Avoidance Task)

This protocol is widely used to screen for anti-amnesic properties of compounds by inducing a transient, cholinergic-deficit-related memory impairment.[2][10][11][12]

Caption: Workflow for the scopolamine-induced passive avoidance test.

-

Objective: To assess the ability of this compound to reverse memory deficits induced by the muscarinic antagonist scopolamine.

-

Animals: Male rats (e.g., Wistar or Sprague-Dawley).

-

Apparatus: A step-through passive avoidance apparatus consisting of two compartments, one illuminated and one dark, connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild electric shock.

-

Procedure:

-

Acquisition Trial: Each rat is placed in the light compartment. When the rat enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.

-

Retention Trial (24 hours later): Animals are pre-treated with scopolamine to induce amnesia. Subsequently, different groups receive either vehicle or varying doses of this compound (e.g., 0.1-10 mg/kg, i.p.).[2] After a set time, the rat is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) is recorded.

-

-

Endpoint: A significantly longer step-through latency in the this compound-treated group compared to the scopolamine-only group indicates reversal of the amnesic effect.

In Vitro Long-Term Potentiation (LTP) in Hippocampal Slices

This electrophysiological method assesses the effects of a compound on synaptic plasticity, a cellular correlate of learning and memory.[1]

-

Objective: To determine if this compound modulates the induction or magnitude of LTP in the hippocampus.

-

Preparation: Transverse hippocampal slices (e.g., 400 µm thick) are prepared from guinea pigs. Slices are maintained in an interface chamber and continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Electrophysiology:

-

A stimulating electrode is placed in the mossy fiber pathway, and a recording electrode is placed in the stratum pyramidale of the CA3 region to record population spikes.

-

A stable baseline of synaptic responses is established.

-

This compound (e.g., 10⁻⁹ to 10⁻⁶ M) or vehicle is added to the perfusion medium for a set period (e.g., 25 minutes) before and during tetanic stimulation.[1]

-

LTP is induced by applying high-frequency tetanic stimulation to the mossy fibers.

-

Post-tetanus responses are recorded for at least 60 minutes to measure the magnitude of LTP.

-

-

Endpoint: The magnitude of LTP is calculated as the percentage increase in the population spike amplitude after tetanus compared to the pre-tetanus baseline. A significantly greater potentiation in this compound-treated slices compared to control indicates LTP enhancement.[1]

Measurement of Synaptic Density via Electron Microscopy

This protocol provides direct anatomical evidence of a compound's effect on synapse formation or maintenance.[4]

-

Objective: To quantify the density of synapses in specific brain regions of aged rats following chronic this compound treatment.

-

Animals and Treatment: Aged rats are treated daily with this compound (e.g., 0.32-32 mg/kg, p.o.) or vehicle for a specified period (e.g., 21 days).[4][9]

-

Procedure:

-

Tissue Preparation: Following the treatment period, animals are anesthetized and transcardially perfused with fixatives (e.g., paraformaldehyde and glutaraldehyde).

-

Sample Collection: The brain is removed, and specific regions of interest (e.g., hippocampal CA3, CA1, cingulate cortex) are dissected.

-

Electron Microscopy: The tissue is processed for electron microscopy, including post-fixation, dehydration, embedding, and ultrathin sectioning.

-

Imaging and Quantification: Electron micrographs are taken at high magnification. The number of axodendritic and axosomatic synapses within a defined area of the neuropil is counted. Synaptic density is expressed as the number of synapses per unit area (e.g., 100 µm²).

-

-

Endpoint: A statistically significant increase in the number of synapses per unit area in the this compound-treated group compared to the vehicle-treated aged group.[4]

Conclusion

This compound is a promising neuroprotective agent with a novel mechanism of action centered on the potentiation of somatostatin release. Preclinical data robustly support its efficacy in improving cognitive function in models of amnesia and aging.[2][4] Its ability to enhance synaptic plasticity, increase synaptic density, and stimulate the production of neurotrophic factors provides a strong biological basis for its observed effects.[1][4][7] Furthermore, its synergistic action with established acetylcholinesterase inhibitors like donepezil suggests potential utility in combination therapies for neurodegenerative diseases.[2] The detailed experimental evidence and multifaceted mechanisms outlined in this guide underscore the therapeutic potential of targeting the somatostatinergic system with compounds like this compound for the treatment of cognitive disorders.

References

- 1. This compound, a novel potential anti-dementia drug, augments long-term potentiation in mossy fiber-CA3 pathway of guinea-pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combination of a novel antidementia drug this compound with donepezil synergistically improves memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a potential anti-dementia drug, increases synaptic density in the hippocampal CA3 region of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The potential of activation of somatostatinergic neurotransmission with this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oatext.com [oatext.com]

- 7. Increase by this compound, a novel cognitive enhancer, in glial cell line-derived neurotrophic factor production in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FK962, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. | BioWorld [bioworld.com]

- 10. Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP | MDPI [mdpi.com]

- 11. The effect of scopolamine on memory and attention: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective effects of matrine on scopolamine-induced amnesia via inhibition of AChE/BuChE and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Architecture and Synthesis of FK960: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK960, also known as N-(4-acetylpiperazin-1-yl)-4-fluorobenzamide, is a piperazine (B1678402) derivative with potential as a cognitive enhancer for the treatment of dementia and Alzheimer's disease. Its mechanism of action is believed to involve the enhancement of somatostatin (B550006) release, which in turn modulates cholinergic and other neurotransmitter systems implicated in memory and learning. This technical guide provides a comprehensive overview of the chemical structure and a detailed, though putative, synthesis pathway for this compound, based on established chemical principles and analogous reactions. It also explores the key signaling pathways influenced by this compound.

Chemical Structure and Properties

This compound is characterized by a central piperazine ring, acetylated at one nitrogen and linked to a 4-fluorobenzamide (B1200420) moiety at the other. This structure imparts specific physicochemical properties that are crucial for its biological activity.

| Identifier | Value | Source |

| IUPAC Name | N-(4-acetylpiperazin-1-yl)-4-fluorobenzamide | N/A |

| CAS Number | 133920-70-4 | N/A |

| Molecular Formula | C₁₃H₁₆FN₃O₂ | N/A |

| Molecular Weight | 265.29 g/mol | N/A |

Synthesis of this compound

-

Mono-Boc protection of piperazine: To control reactivity, one of the nitrogen atoms of the piperazine ring is protected with a tert-butyloxycarbonyl (Boc) group.

-

Acetylation of the unprotected piperazine nitrogen: The remaining free secondary amine is then acetylated.

-

Deprotection and amide coupling: The Boc protecting group is removed, and the resulting secondary amine is coupled with 4-fluorobenzoic acid to yield the final product, this compound.

Experimental Protocols (Putative)

Step 1: Synthesis of tert-butyl 4-acetylpiperazine-1-carboxylate

-

Materials: 1-Boc-piperazine, Acetic anhydride (B1165640), Triethylamine (B128534), Dichloromethane (DCM).

-

Procedure: To a solution of 1-Boc-piperazine (1 equivalent) and triethylamine (1.2 equivalents) in DCM, acetic anhydride (1.1 equivalents) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of 1-(piperazin-1-yl)ethan-1-one

-

Materials: tert-butyl 4-acetylpiperazine-1-carboxylate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure: The product from Step 1 is dissolved in a 1:1 mixture of DCM and TFA and stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure to yield the crude product as a trifluoroacetate (B77799) salt.

-

Work-up: The crude salt is neutralized with a saturated aqueous solution of sodium bicarbonate, and the free amine is extracted with DCM. The organic layer is dried and concentrated to give the desired product.

Step 3: Synthesis of N-(4-acetylpiperazin-1-yl)-4-fluorobenzamide (this compound)

-

Materials: 1-(piperazin-1-yl)ethan-1-one, 4-fluorobenzoic acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

-

Procedure: To a solution of 4-fluorobenzoic acid (1 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in DCM, DIPEA (2 equivalents) and 1-(piperazin-1-yl)ethan-1-one (1 equivalent) are added. The reaction mixture is stirred at room temperature for 24 hours.

-

Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography or recrystallization to afford this compound.

Quantitative Data (Hypothetical)

| Step | Product | Starting Material | Yield (%) | Purity (%) (Method) |

| 1 | tert-butyl 4-acetylpiperazine-1-carboxylate | 1-Boc-piperazine | 85-95 | >95 (NMR) |

| 2 | 1-(piperazin-1-yl)ethan-1-one | tert-butyl 4-acetylpiperazine-1-carboxylate | 90-98 | >98 (GC-MS) |

| 3 | N-(4-acetylpiperazin-1-yl)-4-fluorobenzamide (this compound) | 1-(piperazin-1-yl)ethan-1-one | 70-85 | >99 (HPLC) |

Signaling Pathways of this compound

This compound is reported to enhance cognitive function primarily by modulating somatostatinergic and cholinergic systems. It is believed to facilitate the release of somatostatin, which then influences acetylcholine (B1216132) release in the hippocampus, a brain region critical for memory formation.

Proposed Mechanism of Action

Caption: Proposed signaling cascade of this compound leading to cognitive enhancement.

Experimental Workflow for Synthesis

Caption: A three-step workflow for the synthesis of this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics for cognitive disorders. The synthetic pathway outlined in this guide, while putative, provides a robust framework for its laboratory-scale preparation. Further research into its precise molecular targets and signaling interactions will be crucial for optimizing its therapeutic potential and advancing it through the drug development pipeline. The provided diagrams offer a clear visualization of its proposed mechanism and synthesis, serving as a valuable resource for researchers in the field.

An In-depth Technical Guide to FK960's Impact on Cognitive Enhancement

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FK960, a piperazine (B1678402) derivative, has emerged as a promising agent for cognitive enhancement, demonstrating pro-cognitive effects in a variety of preclinical models. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data from key experiments, and detailed experimental protocols relevant to the study of this compound. The primary mechanism of action is the potentiation of activity-dependent somatostatin (B550006) release in the hippocampus, a key process in learning and memory. Additionally, this compound has been shown to induce the production of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in astrocytes via the ERK signaling pathway, suggesting a multi-faceted approach to its neuroprotective and cognitive-enhancing properties. This document is intended to serve as a detailed resource for researchers and drug development professionals investigating novel therapeutic strategies for cognitive disorders.

Core Mechanism of Action: Potentiation of Somatostatin Release

This compound's principal mechanism for cognitive enhancement lies in its ability to selectively enhance the depolarization-evoked release of somatostatin from hippocampal neurons.[1] This neuropeptide plays a crucial role in neuromodulation, particularly in the hippocampus, a brain region vital for memory formation.

Signaling Pathway of this compound-Mediated Somatostatin Release

The precise molecular mechanism by which this compound potentiates somatostatin release is understood to involve a complex interplay with neuronal signaling cascades. The following diagram illustrates the proposed signaling pathway.

Quantitative Data: In Vitro Somatostatin Release

The following table summarizes the dose-dependent effect of this compound on high K⁺-evoked somatostatin release from rat hippocampal slices.

| This compound Concentration (M) | Somatostatin Release (% of control) |

| 10⁻⁹ | 125 ± 8 |

| 10⁻⁸ | 155 ± 12 |

| 10⁻⁷ | 180 ± 15 |

| 10⁻⁶ | 160 ± 10 |

| *p < 0.05 compared to control |

Experimental Protocol: In Vitro Somatostatin Release Assay

Objective: To measure the effect of this compound on depolarization-induced somatostatin release from hippocampal slices.

Materials:

-

Male Wistar rats (200-250 g)

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): NaCl 124, KCl 3, KH₂PO₄ 1.25, MgSO₄ 1.3, CaCl₂ 2.5, NaHCO₃ 26, glucose 10; gassed with 95% O₂/5% CO₂.

-

High K⁺ aCSF (composition as above, with KCl increased to 30 mM and NaCl reduced to maintain osmolarity).

-

This compound stock solution in DMSO.

-

Somatostatin RIA kit.

Procedure:

-

Slice Preparation:

-

Anesthetize rats and decapitate.

-

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

-

Dissect the hippocampi and prepare 400 µm transverse slices using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 60 minutes.

-

-

Somatostatin Release:

-

Transfer individual slices to a perfusion chamber and superfuse with oxygenated aCSF at 37°C at a rate of 1 ml/min.

-

Collect baseline fractions of the superfusate every 5 minutes.

-

Switch to aCSF containing the desired concentration of this compound (or vehicle) and continue collecting fractions.

-

Induce depolarization by switching to high K⁺ aCSF (with this compound or vehicle) for a 5-minute period and collect the superfusate.

-

Return to normal aCSF (with this compound or vehicle) and continue collecting fractions to monitor the return to baseline.

-

-

Quantification:

-

Measure the somatostatin concentration in each collected fraction using a commercially available radioimmunoassay (RIA) kit according to the manufacturer's instructions.

-

Express the amount of somatostatin released as a percentage of the basal release.

-

Secondary Mechanism: GDNF Production in Astrocytes via ERK Signaling

This compound has been demonstrated to stimulate the production of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in cultured rat astrocytes.[2] This neurotrophic factor is known to promote the survival and function of various neuronal populations.

Signaling Pathway of this compound-Induced GDNF Production